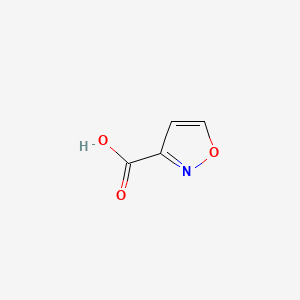

3-Isoxazolecarboxylic acid

描述

3-Isoxazolecarboxylic acid is a heterocyclic compound featuring a five-membered isoxazole ring with a carboxylic acid group at the 3-position. Its derivatives are pivotal in medicinal chemistry, particularly as phosphotyrosine mimetics in enzyme inhibitors. For example, replacing hydrolyzable phosphate groups with this compound enhances stability and binding affinity in inhibitors targeting Yersinia pestis protein tyrosine phosphatase YopH, a critical virulence factor . Additionally, derivatives such as 5-phenyl-3-isoxazolecarboxylic acid ethyl esters exhibit potent activity against Mycobacterium tuberculosis, demonstrating their versatility in drug design . The compound’s adaptability to functionalization at the 4-, 5-, and N-positions enables tailored interactions with biological targets, making it a cornerstone in developing selective inhibitors and agrochemicals .

属性

IUPAC Name |

1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO3/c6-4(7)3-1-2-8-5-3/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYRXGFUANQKTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461134 | |

| Record name | 3-Isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3209-71-0 | |

| Record name | 3-Isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3209-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

合成路线和反应条件: 异恶唑羧酸可以通过几种方法合成。一种常见的方法涉及腈氧化物与炔烃的环加成反应,导致异恶唑环的形成。 另一种方法包括羟胺与 1,3-二酮或丙炔酸衍生物的反应 。这些反应通常需要特定的催化剂和受控条件以确保高产率和纯度。

工业生产方法: 在工业环境中,异恶唑羧酸的合成通常采用无金属合成路线,以避免与金属催化反应相关的缺点,例如高成本、毒性和废物产生。 例如,已经探索了在 (3 + 2) 环加成反应中使用铜 (I) 或钌 (II) 催化剂,但更喜欢替代的环保方法 .

化学反应分析

反应类型: 异恶唑羧酸会发生各种化学反应,包括:

氧化: 该化合物可以氧化形成不同的衍生物,具体取决于所用试剂和条件。

还原: 还原反应可以将异恶唑羧酸转化为其相应的醇或胺。

取代: 异恶唑羧酸可以参与取代反应,其中环上的官能团被其他基团取代。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 常用还原剂包括氢化铝锂和硼氢化钠。

取代: 在取代反应中使用卤素、烷基化剂和亲核试剂等试剂。

主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可以产生羧酸或酮,而还原可以产生醇或胺 .

科学研究应用

Pharmaceutical Applications

3-Isoxazolecarboxylic acid and its derivatives have been extensively studied for their potential therapeutic properties, particularly against drug-resistant strains of Mycobacterium tuberculosis (Mtb).

Antimycobacterial Activity

Recent studies have highlighted the efficacy of this compound derivatives as potent antimycobacterial agents. A series of compounds synthesized from this acid demonstrated submicromolar activity against replicating Mtb, showing comparable effectiveness to existing first-line anti-TB drugs. Notably, certain derivatives exhibited low micromolar activity against non-replicating Mtb, which is crucial for shortening treatment regimens for tuberculosis .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 7j | 0.03-0.5 | Against drug-resistant Mtb |

| 7b | 0.12 | Against replicating Mtb |

| 7ab | 0.12 | Against replicating Mtb |

Analgesic Properties

Isoxazole derivatives have been explored for their analgesic properties. A study indicated that certain isoxazole carboxylic acid amides exhibited significant analgesic effects, potentially surpassing traditional analgesics like acetylsalicylic acid and paracetamol in efficacy .

Agricultural Chemistry

In addition to its pharmaceutical applications, this compound has shown promise in agricultural chemistry.

Pesticidal and Herbicidal Properties

Research indicates that derivatives of this compound can serve as effective pesticides or herbicides, targeting specific pests while minimizing environmental impact. This targeted approach can enhance pest management strategies in agriculture .

Material Science Applications

The incorporation of this compound into polymers and coatings has been investigated for improving material properties.

Enhanced Durability

The compound can enhance the durability and resistance to degradation of materials, making it beneficial in various manufacturing processes .

Biochemical Research

The compound is also utilized in biochemical research to study enzyme interactions and metabolic pathways.

Mechanistic Studies

Researchers have employed this compound in studies aimed at uncovering mechanisms of action within biological systems, providing insights into enzyme functions and metabolic processes .

Case Studies

Study on Antimycobacterial Activity : A comprehensive investigation into the synthesis and biological evaluation of 5-phenyl-3-isoxazolecarboxylic acid methyl ester-chalcone hybrids revealed that these compounds displayed potent in vitro activity against Mycobacterium tuberculosis H37Rv with minimal cytotoxicity towards Vero cells . The selectivity index for the most potent compounds exceeded 320, indicating a promising therapeutic window.

Analgesic Efficacy Study : In a comparative analysis of analgesic activities, a novel isoxazole derivative was found to exhibit superior efficacy compared to standard analgesics in various pain models, suggesting its potential as a new therapeutic option for pain management .

作用机制

异恶唑羧酸及其衍生物的作用机制涉及与特定分子靶点和途径的相互作用。 例如,某些衍生物已被证明通过靶向参与细胞壁合成的酶来抑制结核分枝杆菌的生长 。 此外,异恶唑羧酸衍生物可以通过影响细胞因子的产生和淋巴细胞的增殖来调节免疫反应 .

相似化合物的比较

Substituent Impact :

- Aromatic Groups (e.g., Phenyl) : Enhance binding affinity through hydrophobic interactions. For instance, 5-phenyl derivatives exhibit improved inhibition of YopH by occupying hydrophobic pockets near the catalytic site .

- Ethyl derivatives are utilized in agrochemicals due to their stability .

- Electron-Withdrawing Groups (e.g., Nitro) : Nitro groups at C6 (e.g., in 6-nitro-biphenyl derivatives) were initially thought to enhance affinity but showed negligible impact on IC₅₀ values when removed, suggesting their role may be context-dependent .

Physicochemical Properties

- LogP and Solubility : Substituents drastically alter logP. For example, 5-methyl-methyl ester (CAS 19788-35-3) has a logP of 0.77, favoring membrane permeability, while polar groups like hydroxymethyl (CAS 139297-56-6) increase hydrophilicity .

- Metabolic Stability : Ester derivatives (e.g., ethyl esters) resist hydrolysis in vivo, prolonging half-life compared to free carboxylic acids .

Research Findings and Mechanistic Insights

- Binding Mode Studies : Docking simulations reveal that this compound mimics phosphotyrosine in YopH, with the carboxylate group coordinating catalytic Zn²⁺ ions. The 5-phenyl group inserts into a hydrophobic cleft, while the isoxazole ring stabilizes water-mediated hydrogen bonds .

- Agricultural vs. Pharmaceutical Use : Ethyl esters dominate agrochemicals due to enhanced stability, whereas free carboxylic acids or amides are preferred in drugs for target engagement .

生物活性

3-Isoxazolecarboxylic acid is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly against various strains of Mycobacterium tuberculosis (Mtb) and its potential anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound is characterized by its isoxazole ring structure, which contributes to its pharmacological properties. The compound has been synthesized in various derivatives that enhance its biological activity. Its chemical formula is with a molecular weight of approximately 115.07 g/mol .

Antitubercular Activity

One of the most notable activities of this compound derivatives is their potent antitubercular effects. Research indicates that these compounds exhibit significant efficacy against both replicating and nonreplicating strains of Mtb, making them promising candidates for tuberculosis treatment, especially in the context of drug-resistant strains.

In Vitro Activity Against Mycobacterium tuberculosis

A series of studies have demonstrated the effectiveness of this compound derivatives in vitro:

- Replicating Mtb : Certain derivatives showed submicromolar activity against replicating Mtb, comparable to first-line anti-TB drugs like isoniazid and rifampicin .

- Nonreplicating Mtb : Notably, some compounds maintained low micromolar activity against nonreplicating Mtb, which is crucial for addressing persistent infections .

The following table summarizes the in vitro activities of selected derivatives:

| Compound Name | Activity Against Replicating Mtb (IC50) | Activity Against Nonreplicating Mtb (IC50) |

|---|---|---|

| Compound A | <0.1 µM | 0.5 µM |

| Compound B | 0.5 µM | 1.0 µM |

| Compound C | 0.2 µM | 0.8 µM |

The mechanism by which this compound exerts its antimicrobial effects involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways. The compounds target specific enzymes involved in lipid biosynthesis and other critical cellular functions within Mtb .

Anticancer Properties

In addition to its antitubercular activity, this compound derivatives have shown promising anticancer properties:

- Cytotoxicity : Studies indicate that these compounds can induce apoptosis in cancer cell lines such as U87 (glioblastoma) and A549 (lung cancer). For instance, certain derivatives exhibited IC50 values as low as 2.45 µM against specific cancer cells .

- Structure-Activity Relationship (SAR) : Modifications at various positions on the isoxazole ring significantly influence the cytotoxic potency. For example, substituents like methyl or methoxy groups have been shown to enhance activity against specific cancer cell lines .

Study 1: Efficacy Against Drug-Resistant Tuberculosis

A study focused on a series of isoxazole derivatives highlighted their effectiveness against drug-resistant strains of Mtb. The findings revealed that these compounds not only retained their activity against resistant strains but also demonstrated low cytotoxicity towards human cells, indicating their potential as safe therapeutic agents .

Study 2: Apoptotic Induction in Cancer Cells

In another investigation, several derivatives were tested for their ability to induce apoptosis in various cancer cell lines. The results showed significant cytotoxic effects with IC50 values ranging from 2.45 µM to 16.0 µM across different cell types, suggesting that structural modifications could lead to enhanced selectivity and potency .

常见问题

Q. Basic

- Purification : Silica gel chromatography (hexane/EtOAc gradients) and preparative HPLC (C18 columns, 0.1% TFA/acetonitrile).

- Characterization :

How do researchers resolve contradictions in structure-activity relationship data for this compound derivatives?

Advanced

Discrepancies between hypothesized and observed SAR are addressed via:

- Functional Group Scanning : Synthesize analogs with systematic substitutions (e.g., nitro, carboxylate, halogens).

- Mechanistic Assays : Compare IC under varied conditions (e.g., ± TX-100).

- Computational Validation : Identify binding interactions obscured in vitro. For example, the negligible role of nitro groups was clarified through docking .

What kinetic analyses confirm the competitive inhibition mechanism of this compound derivatives against YopH?

Q. Advanced

- Lineweaver-Burk Plots : Vary pNPP concentrations (0.5–2 mM) and inhibitor levels (0–15 µM). Parallel lines indicate competitive inhibition.

- K Determination : Use the equation . For 3e , .

What are the key considerations in designing bivalent inhibitors using this compound scaffolds?

Q. Advanced

- Linker Length : Optimize spacing (e.g., 4-Å linkers) to bridge catalytic and secondary binding pockets.

- Valency : Bivalent inhibitors (e.g., 3e ) show 10-fold higher affinity than monovalent analogs by engaging both YopH’s active site and hydrophobic channel .

How does the presence of detergent (e.g., TX-100) in assays validate non-promiscuous inhibition by this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。